

Physicochemical Properties of Rubixanthin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rubixanthin*

Cat. No.: *B192290*

[Get Quote](#)

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Rubixanthin, a natural xanthophyll pigment, holds significant interest in various scientific and industrial fields due to its distinct red-orange coloration and potential biological activities. This technical guide provides a detailed exploration of the physicochemical properties of **Rubixanthin**, offering valuable data and methodologies for professionals in research, and drug development.

Chemical and Physical Properties

Rubixanthin, also known as Natural Yellow 27, is a carotenoid characterized by a hydroxyl group, classifying it as a xanthophyll.^{[1][2][3][4]} Its structure is derived from gamma-carotene.^{[1][3]} This pigment is notably found in high concentrations in rose hips (*Rosa* species) and the petals of various flowers.^{[3][5][6]}

Table 1: General and Physicochemical Properties of **Rubixanthin**

Property	Value	Source(s)
IUPAC Name	(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol	[1]
Molecular Formula	C ₄₀ H ₅₆ O	[1][3][5][7][8]
Molecular Weight	552.9 g/mol	[1][2][3][5][7][8][9]
Appearance	Red-orange crystals	[2][3]
Melting Point	160 °C (320 °F; 433 K)	[1][2][3][5][8]
Solubility	Soluble in benzene and chloroform; slightly soluble in petroleum ether and alcohol.[5] Carotenoids, in general, are poorly soluble in water.[10]	[5][10]
logP (Predicted)	8.92 - 13.51	[3][4]

Table 2: Spectroscopic Data for **Rubixanthin**

Spectroscopic Technique	Key Data	Source(s)
UV-Vis Absorption Maximum (in Chloroform)	509 nm, 474 nm, 439 nm	[5]
Mass Spectrometry (FAB-EBEB)	Precursor Ion: [M] ⁺ at m/z 552.43	[1]

Experimental Protocols

Detailed experimental protocols for the extraction, purification, and analysis of **Rubixanthin** are crucial for its further study and application. The following sections outline generalized yet

detailed methodologies adapted from established procedures for carotenoids, which can be specifically applied to **Rubixanthin**.

This protocol is based on general methods for carotenoid extraction from plant materials.[\[11\]](#) [\[12\]](#)[\[13\]](#)

Objective: To extract **Rubixanthin** and other carotenoids from dried rose hip fruits.

Materials:

- Dried and powdered rose hip fruits
- Acetone
- Hexane (or Petroleum Ether)
- Mortar and pestle or blender
- Buchner funnel and filter paper
- Rotary evaporator

Procedure:

- **Sample Preparation:** Weigh 10-20 g of finely ground, dried rose hip powder.
- **Solvent Extraction:**
 - Macerate the powder with 100 mL of acetone in a blender or with a mortar and pestle for 5-10 minutes. Acetone is effective for extracting polar xanthophylls from moist plant material.[\[14\]](#)
 - Filter the mixture through a Buchner funnel to separate the extract from the solid residue.
 - Repeat the extraction process with the residue 2-3 more times with fresh acetone until the residue becomes colorless.
 - Combine all the acetone extracts.

- Liquid-Liquid Partitioning:
 - Transfer the acetone extract to a separatory funnel.
 - Add an equal volume of hexane and a 10% NaCl aqueous solution.
 - Shake the funnel gently to partition the carotenoids into the upper hexane layer. The acetone will preferentially move to the aqueous layer.
 - Discard the lower aqueous layer.
 - Wash the hexane layer with distilled water 2-3 times to remove any residual acetone.
- Concentration:
 - Dry the hexane extract over anhydrous sodium sulfate.
 - Concentrate the extract to a smaller volume using a rotary evaporator at a temperature below 40°C to prevent degradation of the carotenoids.
- Storage: Store the concentrated extract under a nitrogen atmosphere at -20°C in the dark to prevent oxidation and isomerization.[\[15\]](#)

This protocol describes the separation of **Rubixanthin** from other co-extracted pigments using column chromatography.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Objective: To purify **Rubixanthin** from the crude extract.

Materials:

- Concentrated carotenoid extract
- Silica gel (60-120 mesh) or Alumina
- Glass chromatography column
- Hexane
- Acetone

- Collection tubes

Procedure:

- Column Packing:

- Prepare a slurry of silica gel in hexane.
- Pour the slurry into the chromatography column and allow it to settle, ensuring no air bubbles are trapped.
- Add a layer of sand on top of the silica gel to protect the stationary phase.
- Equilibrate the column by running hexane through it until the packing is stable.

- Sample Loading:

- Concentrate the crude extract to a minimal volume and load it onto the top of the column.

- Elution:

- Begin elution with pure hexane. This will elute non-polar carotenes first.
- Gradually increase the polarity of the mobile phase by adding increasing percentages of acetone to the hexane (e.g., 2%, 5%, 10%, 20% acetone in hexane).
- **Rubixanthin**, being a xanthophyll, is more polar than carotenes and will elute at a higher acetone concentration.
- Collect the different colored fractions in separate tubes. The **Rubixanthin** fraction will be red-orange.

- Fraction Analysis:

- Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fraction containing pure **Rubixanthin**.
- Pool the pure fractions and evaporate the solvent.

This protocol outlines a method for the analytical separation and quantification of **Rubixanthin**.
[19][20][21]

Objective: To identify and quantify **Rubixanthin** in a sample.

Materials:

- Purified **Rubixanthin** sample or extract
- HPLC system with a photodiode array (PDA) detector
- C18 or C30 reversed-phase column
- Acetonitrile
- Methanol
- Dichloromethane (or other suitable organic solvent)
- **Rubixanthin** standard (if available for quantification)

Procedure:

- Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., acetone or the initial mobile phase composition). Filter the sample through a 0.22 μm syringe filter.
- Chromatographic Conditions (Example):
 - Column: C18 or C30 reversed-phase column (C30 columns are often preferred for carotenoid isomer separation).
 - Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile, methanol, and dichloromethane.
 - Flow Rate: 0.5 - 1.0 mL/min.

- Detection: Monitor at the absorption maximum of **Rubixanthin** (~474 nm). A PDA detector allows for the acquisition of the full UV-Vis spectrum for peak identification.
- Identification and Quantification:
 - Identify the **Rubixanthin** peak by comparing its retention time and UV-Vis spectrum with that of a known standard.
 - Quantify **Rubixanthin** by creating a calibration curve with a pure standard or by using the extinction coefficient if a standard is unavailable.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for the structural elucidation of purified **Rubixanthin**.[\[1\]](#)[\[6\]](#)[\[10\]](#)[\[15\]](#)[\[22\]](#)[\[23\]](#)

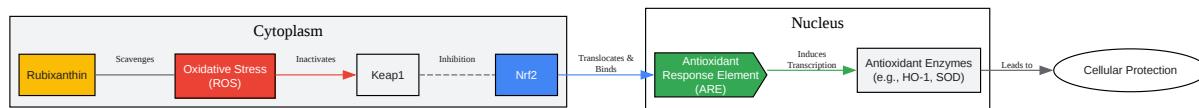
- ^1H and ^{13}C NMR: Provides detailed information about the chemical structure, including the position of methyl groups, the configuration of double bonds, and the environment of the hydroxyl group. Samples are typically dissolved in deuterated chloroform (CDCl_3).[\[15\]](#)
- Mass Spectrometry (e.g., ESI-MS, APCI-MS): Determines the molecular weight and fragmentation pattern, confirming the molecular formula and providing structural clues.[\[6\]](#)[\[10\]](#)[\[23\]](#)

The antioxidant capacity of **Rubixanthin** can be evaluated using various in vitro assays.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

- Prepare a stock solution of **Rubixanthin** in a suitable solvent (e.g., ethanol).
- Prepare a fresh solution of DPPH in methanol.
- In a 96-well plate, add different concentrations of the **Rubixanthin** solution.
- Add the DPPH solution to each well.
- Incubate in the dark at room temperature for 30 minutes.

- Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.


ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

- Generate the ABTS radical cation (ABTS^{•+}) by reacting ABTS stock solution with potassium persulfate.
- Dilute the ABTS^{•+} solution with ethanol to a specific absorbance at 734 nm.
- Add different concentrations of the **Rubixanthin** solution to the ABTS^{•+} solution.
- After a set incubation time, measure the absorbance at 734 nm. A decrease in absorbance indicates radical scavenging.

Potential Signaling Pathways

While specific signaling pathways for **Rubixanthin** are not extensively detailed in the literature, its structural similarity to other well-studied carotenoids like astaxanthin and fucoxanthin suggests potential involvement in similar cellular mechanisms.[\[7\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)[\[38\]](#)[\[39\]](#)[\[40\]](#)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses.[\[4\]](#)[\[7\]](#)[\[38\]](#)[\[39\]](#)[\[40\]](#) Carotenoids are known to activate this pathway.

[Click to download full resolution via product page](#)

*Fig. 1: Proposed Nrf2 signaling pathway activation by **Rubixanthin**.*

Carotenoids can induce apoptosis in cancer cells, often through the intrinsic pathway involving mitochondria.[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[36\]](#)[\[37\]](#)

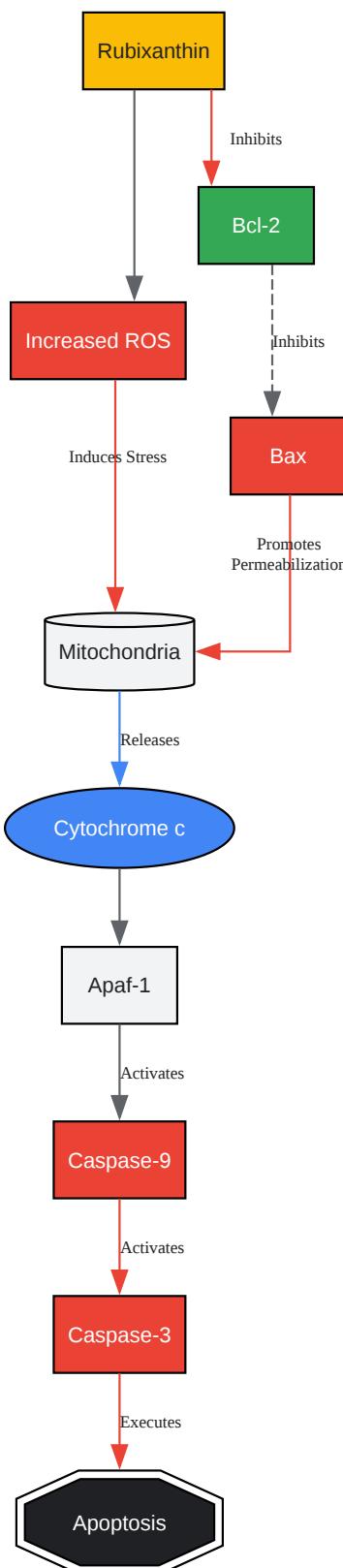
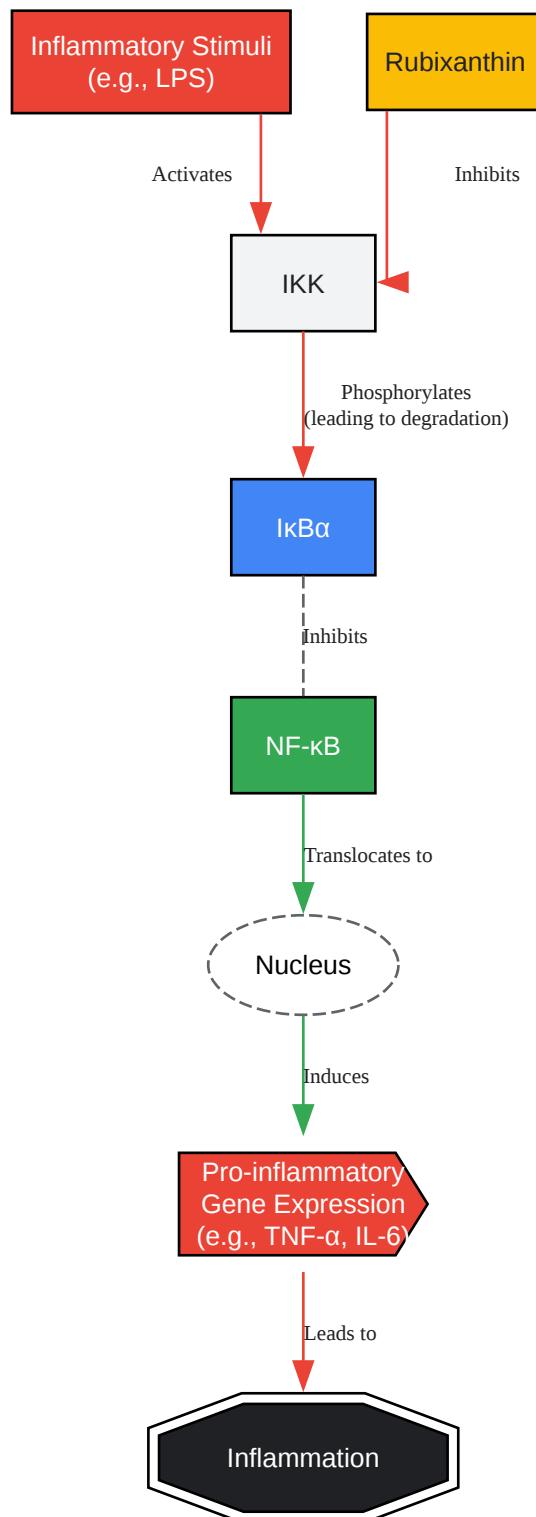


[Click to download full resolution via product page](#)

Fig. 2: Potential intrinsic apoptosis pathway induced by **Rubixanthin**.

Carotenoids can exert anti-inflammatory effects by inhibiting key pro-inflammatory pathways such as NF-κB.[3][9][29][35]

[Click to download full resolution via product page](#)

*Fig. 3: Proposed anti-inflammatory action of **Rubixanthin** via NF- κ B inhibition.*

This technical guide provides a foundational understanding of the physicochemical properties of **Rubixanthin** and standardized methodologies for its study. Further research is warranted to elucidate the specific biological activities and signaling pathways modulated by this promising natural pigment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rubixanthin | C40H56O | CID 5281252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.indiana.edu [chem.indiana.edu]
- 6. researchgate.net [researchgate.net]
- 7. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective and Anti-inflammatory Effects of Rubiscolin-6 Analogs with Proline Surrogates in Position 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-electrospray mass spectrometry of beta-carotene and xanthophylls. Validation of the analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. notulaebotanicae.ro [notulaebotanicae.ro]
- 13. mdpi.com [mdpi.com]
- 14. Rubixanthin - Wikipedia [en.wikipedia.org]
- 15. prumlab.yale.edu [prumlab.yale.edu]

- 16. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 17. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 18. columbia.edu [columbia.edu]
- 19. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β -Cryptoxanthin and β -Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 21. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β -Cryptoxanthin and β -Carotene Simultaneously in Chili Peppers and Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. iovs.arvojournals.org [iovs.arvojournals.org]
- 27. benchchem.com [benchchem.com]
- 28. youtube.com [youtube.com]
- 29. Astaxanthin and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. scispace.com [scispace.com]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. Fucoxanthin induces apoptosis and reverses epithelial-mesenchymal transition via inhibiting Wnt/ β -catenin pathway in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Astaxanthin targets IL-6 and alleviates the LPS-induced adverse inflammatory response of macrophages - Food & Function (RSC Publishing) [pubs.rsc.org]
- 36. phcog.com [phcog.com]

- 37. Fucoxanthin induces apoptosis and reverses epithelial-mesenchymal transition via inhibiting Wnt/β-catenin pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
- 40. Evidence for a Functional Link Between the Nrf2 Signalling Pathway and Cytoprotective Effect of S-Petasin in Human Retinal Pigment Epithelium Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of Rubixanthin: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b192290#physicochemical-properties-of-rubixanthin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com